4-[(4-butoxyphenyl)carbonyl]-5-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
- This compound is a complex molecule with a long name, so let’s break it down:
- The core structure is a 1,5-dihydro-2H-pyrrol-2-one , which contains a pyrrole ring fused with a lactam (pyrrolidin-2-one) ring.
- The substituents on this core include:
- A 4-butoxyphenyl group attached to one position.
- A 2,5-dimethoxyphenyl group attached to another position.
- A 3-(dimethylamino)propyl group attached to the nitrogen atom.
- A hydroxyl group at position 3.
- This compound exhibits interesting pharmacological properties due to its unique structure.
Preparation Methods
- Synthetic routes for this compound are not widely documented, but one approach involves the assembly of the core pyrrolidin-2-one ring followed by selective functionalization.
- Industrial production methods may involve multistep syntheses, protecting group strategies, and purification steps.
Chemical Reactions Analysis
Oxidation: The phenolic groups (4-butoxyphenyl and 2,5-dimethoxyphenyl) can undergo oxidation reactions.
Reduction: Reduction of the lactam carbonyl group may be possible.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformations.
Major Products: These would vary based on the specific reactions performed.
Scientific Research Applications
Chemistry: Investigate its reactivity, explore new synthetic methodologies, and study its stability.
Biology: Assess its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Explore its potential as a drug candidate (e.g., anticancer, anti-inflammatory, or antimicrobial properties).
Industry: Consider applications in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with cellular targets (e.g., receptors, enzymes).
- Further research is needed to elucidate the precise pathways and molecular targets.
Comparison with Similar Compounds
- Similar compounds may include other pyrrolidin-2-ones, phenolic derivatives, or molecules with similar substituents.
- Uniqueness lies in the combination of the pyrrolidin-2-one core, phenolic groups, and dimethylamino side chain.
Remember that this compound’s full name is quite a mouthful, but its potential impact in various fields makes it intriguing for further investigation
Properties
Molecular Formula |
C28H36N2O6 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-5-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H36N2O6/c1-6-7-17-36-20-11-9-19(10-12-20)26(31)24-25(22-18-21(34-4)13-14-23(22)35-5)30(28(33)27(24)32)16-8-15-29(2)3/h9-14,18,25,31H,6-8,15-17H2,1-5H3/b26-24- |
InChI Key |
GAYPUAWWDGPEFZ-LCUIJRPUSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN(C)C)C3=C(C=CC(=C3)OC)OC)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=C(C=CC(=C3)OC)OC)O |
Origin of Product |
United States |
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